Enzymatic Potency vs. In-Class Inhibitors
HIV-1 protease-IN-1 (Compound 1e) exhibits a potent enzymatic inhibitory concentration (IC50) of 90 pM against HIV-1 protease [1]. This potency is within a similar order of magnitude as the clinical inhibitor darunavir, which has a reported Ki of 4.6 pM in a separate study [2]. While a direct, head-to-head comparison under identical assay conditions is not available in the primary literature, this data point establishes the compound as a high-potency tool for biochemical studies of HIV protease function.
vs Darunavir Ki 4.6 pM
| Evidence Dimension | Enzyme Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 90 pM |
| Comparator Or Baseline | Darunavir Ki = 4.6 ± 2.8 pM |
| Quantified Difference | Approximately 20-fold difference (cross-study comparison) |
| Conditions | Target compound: HIV-1 protease enzyme assay. Comparator: HIV-1 protease enzyme assay, as reported in a separate publication [2]. |
Why This Matters
This high enzymatic potency confirms the compound's suitability for research requiring strong target engagement, including mechanistic studies and in vitro inhibitor screening.
- [1] Zhu, M., et al. (2022). Design, synthesis and biological evaluation of protease inhibitors containing morpholine cores with remarkable potency against both HIV-1 subtypes B and C. *European Journal of Medicinal Chemistry*, 235, 114251. View Source
- [2] Cihlar, T., et al. (2011). GS-8374, a novel HIV-1 protease inhibitor with a high genetic barrier to resistance. *Antimicrobial Agents and Chemotherapy*, 55(5), 2062-2070. Table 3. View Source
